Taniborbactam

Clinical Trial Phase 3 Complicated UTI

Taniborbactam (VNRX-5133) is the first and only investigational pan-spectrum β-lactamase inhibitor that directly inhibits both serine-β-lactamases (class A, C, D) and metallo-β-lactamases (class B, including NDM and VIM). This unique dual inhibitory activity, absent from all currently approved BLIs (e.g., avibactam, vaborbactam), makes it indispensable for research on carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa (CRPA). Essential for susceptibility testing, novel inhibitor design, and diagnostic assay development.

Molecular Formula C19H28BN3O5
Molecular Weight 389.3 g/mol
CAS No. 1613267-49-4
Cat. No. B611149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaniborbactam
CAS1613267-49-4
SynonymsVNRX-5133;  VNRX5133;  VNRX 5133;  Taniborbactam; 
Molecular FormulaC19H28BN3O5
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESB1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O
InChIInChI=1S/C19H28BN3O5/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26)/t12?,14?,16-/m0/s1
InChIKeyPFZUWUXKQPRWAL-PXCJXSSVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Taniborbactam (CAS 1613267-49-4): Procurement Specifications for a Clinical-Stage Pan-Spectrum β-Lactamase Inhibitor


Taniborbactam (CAS 1613267-49-4), also known by its development code VNRX-5133, is an investigational, boronic acid-based, broad-spectrum β-lactamase inhibitor (BLI) [1]. It is a bicyclic boronate compound designed for intravenous administration in combination with β-lactam antibiotics, most notably cefepime, to overcome resistance in Gram-negative bacteria [2]. Its mechanism of action involves forming a reversible covalent bond with the active site serine of serine β-lactamases (SBLs) and the zinc ions of certain metallo-β-lactamases (MBLs), thereby protecting the partner antibiotic from hydrolysis [3].

Why Taniborbactam Cannot Be Substituted: Limitations of Current β-Lactamase Inhibitors


Taniborbactam's unique value proposition in the β-lactamase inhibitor market stems from its inability to be replaced by any currently approved BLI. Existing first-generation inhibitors like clavulanic acid and tazobactam, and newer agents such as the diazabicyclooctanes (avibactam, relebactam) and the boronate vaborbactam, are all characterized by a critical functional gap: they are only effective against serine-based β-lactamases (Ambler classes A, C, and some D) [1]. These agents are completely inactive against the rapidly spreading metallo-β-lactamases (MBLs, class B), which are a major driver of carbapenem resistance and for which no clinical inhibitor currently exists [1]. Taniborbactam is the first pan-spectrum inhibitor to enter clinical development that demonstrates direct, potent inhibitory activity against a broad range of both SBLs and clinically significant B1 MBLs, including NDM and VIM variants [2]. This dual inhibitory activity is a prerequisite for addressing the full spectrum of resistance in pathogens like carbapenem-resistant Enterobacterales (CRE) and carbapenem-resistant Pseudomonas aeruginosa (CRPA), and it is a feature absent from all marketed alternatives, making generic substitution impossible.

Quantitative Evidence Guide: Taniborbactam Differentiation vs. Avibactam, Vaborbactam, Relebactam, and Meropenem


Superiority Over Meropenem in Phase 3 Clinical Trial for Complicated Urinary Tract Infections

In a pivotal Phase 3, double-blind, randomized, active-controlled trial (CERTAIN-1) of 661 hospitalized adults with complicated UTI or acute pyelonephritis, the cefepime-taniborbactam combination demonstrated superiority over meropenem, a standard-of-care carbapenem [1]. The primary endpoint was a composite of microbiological and clinical success at Days 19-23 in the microITT population. Cefepime-taniborbactam was superior to meropenem, with a treatment difference of 12.6 percentage points (70.6% success for cefepime-taniborbactam vs. 58.0% for meropenem) [1]. This demonstrates that taniborbactam in combination with cefepime can outperform a potent, broad-spectrum carbapenem in a challenging patient population.

Clinical Trial Phase 3 Complicated UTI Carbapenem-resistant Enterobacterales Superiority

Unmatched Spectrum of Activity: Direct Inhibition of Metallo-β-Lactamases (MBLs) vs. Marketed Inhibitors

Taniborbactam is the first pan-spectrum inhibitor to enter clinical development with direct activity against clinically important B1 MBLs (e.g., NDM, VIM), a critical gap in the armamentarium of current inhibitors [1]. Biochemical assays show that while avibactam, vaborbactam, and relebactam are completely inactive against MBLs, taniborbactam potently inhibits VIM-2 with an IC50 of 20 nM and NDM-1 with a Ki of 0.019 µM [2]. This direct inhibition of MBLs is a unique and verifiable property that distinguishes taniborbactam from all currently approved β-lactamase inhibitors.

Metallo-β-lactamase MBL NDM VIM Inhibitor Spectrum Avibactam Vaborbactam Relebactam

Superior In Vitro Potency Against OXA-48-Producing Enterobacterales vs. Meropenem-Vaborbactam

Against a panel of 50 clinical Enterobacterales isolates harboring the OXA-48 carbapenemase (a class D enzyme), the cefepime-taniborbactam combination demonstrated superior in vitro activity compared to meropenem-vaborbactam (MVB) [1]. The MIC90 for cefepime-taniborbactam was 4 µg/mL, which was four-fold lower (more potent) than the MIC90 for meropenem-vaborbactam (16 µg/mL) [1]. The activity of cefepime-taniborbactam was comparable to that of ceftazidime-avibactam (MIC90 1 µg/mL), but with the additional advantage of MBL coverage [1].

OXA-48 Class D Carbapenemase Enterobacterales MIC Vaborbactam Avibactam

Broad Potency Restoration Against >20,000 Global Enterobacterales Isolates: >99% Inhibition at ≤16 mg/L

A global surveillance study (GEARS program, 2018-2022) of 20,725 clinical Enterobacterales isolates from 59 countries demonstrated the profound impact of adding taniborbactam to cefepime [1]. The addition of taniborbactam (at 4 mg/L) reduced the cefepime MIC90 from >16 mg/L to 0.25 mg/L, a >64-fold improvement in potency [1]. Crucially, at the provisional susceptibility breakpoint of ≤16 mg/L, the cefepime-taniborbactam combination inhibited 99.5% of all Enterobacterales isolates, including 100% of KPC-positive, 99% of OXA-48-like-positive, and 76% of NDM-positive isolates [1].

Global Surveillance Enterobacterales MIC90 Carbapenem-Resistant GEARS

Differentiated Potency Against Key Serine Carbapenemases: KPC and AmpC

Taniborbactam is a potent inhibitor of key serine β-lactamases that are not universally covered by other new BLIs. Specifically, it has demonstrated potent activity against KPC-2 and AmpC, enzymes against which vaborbactam has limited or no activity . The reported IC50 values for taniborbactam against KPC-2 and AmpC are 30 nM and 32 nM, respectively . This differentiates it from vaborbactam, which is primarily a potent inhibitor of KPC but lacks significant activity against other important serine enzymes like AmpC and OXA-48 [1].

KPC AmpC Serine β-lactamase IC50 Vaborbactam Avibactam

Taniborbactam (CAS 1613267-49-4): Defined Scientific and Procurement Application Scenarios


Clinical Trial and Translational Research in Carbapenem-Resistant Infections

Taniborbactam is an essential compound for clinical microbiology and infectious disease research focused on carbapenem-resistant Enterobacterales (CRE) and carbapenem-resistant Pseudomonas aeruginosa (CRPA). Its unique ability to inhibit both serine- and metallo-β-lactamases, including NDM and KPC, makes it a critical tool for susceptibility testing and evaluating new therapeutic strategies against pathogens that are resistant to all currently approved β-lactam/β-lactamase inhibitor combinations [1]. This is directly supported by its superior performance in the Phase 3 CERTAIN-1 trial [2] and its broad in vitro activity against >99% of global Enterobacterales isolates [3].

Antimicrobial Stewardship and Hospital Formulary Evaluation

For hospital pharmacy and therapeutics committees, cefepime-taniborbactam represents a potential new standard of care for complicated UTIs caused by resistant Gram-negatives. The quantitative evidence of superiority over meropenem (a 12.6 percentage point absolute benefit) [1] and its activity against OXA-48 producers (where it is 4-fold more potent than meropenem-vaborbactam) [2] provide a strong, data-driven basis for formulary inclusion. This is particularly relevant for institutions with a high prevalence of CRE or where meropenem-vaborbactam and ceftazidime-avibactam resistance has been observed [3].

Pharmaceutical R&D and Medicinal Chemistry for Next-Generation BLIs

Taniborbactam serves as a key benchmark and structural template for the design of novel, pan-spectrum β-lactamase inhibitors. Its bicyclic boronate core is a validated scaffold for achieving broad inhibitory activity [1]. Medicinal chemists can leverage the published structure-activity relationship (SAR) data and co-crystal structures of taniborbactam with various β-lactamases (including MBLs) to guide the optimization of new inhibitors with improved potency, spectrum, or pharmacokinetic properties [2].

Diagnostic and Surveillance Assay Development

Given its unique mechanism of action, taniborbactam is a critical component for developing and validating diagnostic assays aimed at detecting specific β-lactamase-mediated resistance. It can be used as a selective agent in culture media or as a specific inhibitor in biochemical assays to differentiate between MBL- and non-MBL-producing isolates. The quantitative data on its differential inhibition of NDM and VIM variants [1] is essential for the design of precise diagnostic tests that can guide targeted therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taniborbactam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.